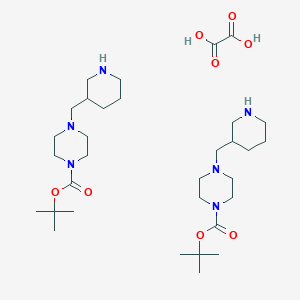
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid
Übersicht
Beschreibung
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid (TBPMP-OA) is a novel compound that has been studied for its potential applications in a variety of scientific research areas. TBPMP-OA is a derivative of piperidine, an organic compound found in a variety of plants and animals, and oxalic acid, a naturally occurring organic acid. This combination of compounds has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral effects. TBPMP-OA has also been studied for its potential applications in drug delivery, tissue engineering, and cancer research.
Wirkmechanismus
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been shown to bind to a variety of proteins, including bacterial and viral proteins, and inhibit their activity. This binding leads to the inhibition of the target protein's activity, which can lead to the inhibition of bacterial or viral growth. In addition, Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which can lead to the inhibition of viral replication.
Biochemische Und Physiologische Effekte
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, as well as inhibit the activity of enzymes involved in the synthesis of DNA and RNA. In addition, Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been shown to have anti-inflammatory and anti-cancer effects, and has been shown to reduce the levels of cholesterol and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid for laboratory experiments is its ability to target a wide range of proteins, including bacterial and viral proteins. Its ability to inhibit the activity of enzymes involved in the synthesis of DNA and RNA makes it a useful tool for studying the mechanisms of viral replication. However, its use in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid. These include the development of new drugs and drug delivery systems based on Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid, as well as the exploration of its potential applications in tissue engineering and cancer research. Additionally, further research into the biochemical and physiological effects of Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid could lead to a better understanding of its potential therapeutic applications. Finally, further research into the synthesis and characterization of Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid could lead to new methods of producing and purifying the compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid has been studied for its potential applications in a variety of scientific research areas. It has been shown to have antibacterial, antifungal, and antiviral effects, making it a potential candidate for use in the development of new drugs. It has also been studied for its potential applications in drug delivery, tissue engineering, and cancer research.
Eigenschaften
IUPAC Name |
tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H29N3O2.C2H2O4/c2*1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13;3-1(4)2(5)6/h2*13,16H,4-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBCEYIQRJTURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2.CC(C)(C)OC(=O)N1CCN(CC1)CC2CCCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(piperidin-3-ylmethyl)piperazine-1-carboxylate;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



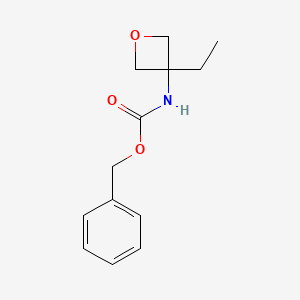
![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)
amine](/img/structure/B1396702.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)
![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)
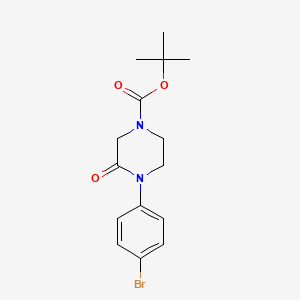


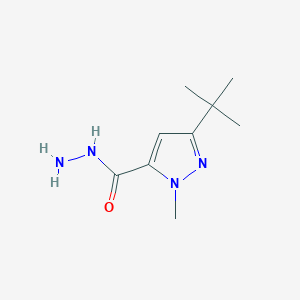
![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)
![Spiro[3.5]nonan-2-one](/img/structure/B1396718.png)
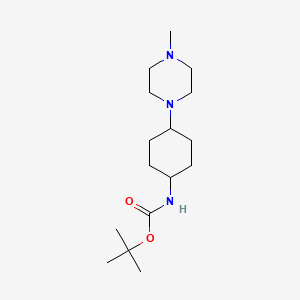
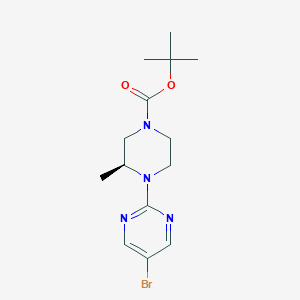
![Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate](/img/structure/B1396721.png)